molecular formula C20H27N5O3S B2786447 N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899741-60-7

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2786447
CAS No.: 899741-60-7
M. Wt: 417.53
InChI Key: DESIMJXJNOCCPC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrazol intermediate, followed by the introduction of the diethylaminoethyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .

Chemical Reactions Analysis

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide stands out due to its unique structural features and potential applications Similar compounds include other thieno[3,4-c]pyrazol derivatives and oxalamide-based molecules

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-4-24(5-2)11-10-21-19(26)20(27)22-18-16-12-29-13-17(16)23-25(18)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIMJXJNOCCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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